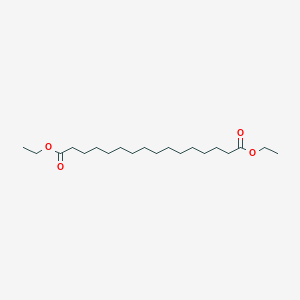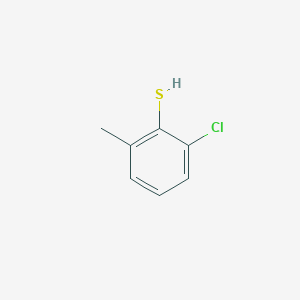![molecular formula C23H23N6O7P B098718 [(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 17660-46-7](/img/structure/B98718.png)
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMAU, and it has been found to have promising results in cancer research, viral imaging, and gene therapy.
作用機序
FMAU is selectively taken up by cancer cells due to the high expression of thymidine kinase enzymes in these cells. The compound is then phosphorylated by thymidine kinase to form FMAU monophosphate, which is subsequently converted to FMAU triphosphate. FMAU triphosphate is incorporated into the DNA of cancer cells, leading to DNA damage and cell death.
生化学的および生理学的効果
FMAU has been found to have minimal toxicity and adverse effects in vivo. However, it has been shown to cause DNA damage in cancer cells, leading to cell death. FMAU has also been found to enhance the efficacy of gene therapy, leading to increased gene expression and therapeutic effects.
実験室実験の利点と制限
FMAU has several advantages for lab experiments, including its selective uptake by cancer cells, minimal toxicity, and ability to enhance gene therapy efficacy. However, FMAU has limitations, such as the need for specialized equipment for synthesis and imaging and limited availability of the compound.
将来の方向性
There are several future directions for FMAU research, including:
1. Developing more efficient methods for FMAU synthesis and imaging.
2. Investigating the potential of FMAU in combination with other cancer therapies.
3. Studying the efficacy of FMAU in different types of cancer.
4. Investigating the potential of FMAU in viral imaging and diagnosis.
5. Developing FMAU-based gene therapy for cancer treatment.
Conclusion:
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate (FMAU) is a promising compound for scientific research due to its potential applications in cancer research, viral imaging, and gene therapy. FMAU has been found to selectively accumulate in cancer cells, leading to DNA damage and cell death. FMAU has minimal toxicity and adverse effects in vivo, making it a promising candidate for future research.
合成法
FMAU can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of FMAU involves the reaction of 2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl with [(2R,3S,5R)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. The enzymatic synthesis of FMAU involves the use of thymidine kinase enzymes to catalyze the reaction between thymidine and fluorine-18.
科学的研究の応用
FMAU has been extensively studied for its potential applications in cancer research. It has been found to selectively accumulate in cancer cells, making it a promising candidate for cancer imaging and diagnosis. FMAU has also been used in gene therapy, where it has been found to enhance the efficacy of gene delivery and expression.
特性
CAS番号 |
17660-46-7 |
|---|---|
製品名 |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
分子式 |
C23H23N6O7P |
分子量 |
526.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H23N6O7P/c24-22-27-20-19(21(31)28-22)26-23(29(20)18-9-16(30)17(36-18)10-35-37(32,33)34)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30H,7,9-10H2,(H,25,26)(H2,32,33,34)(H3,24,27,28,31)/t16-,17+,18+/m0/s1 |
InChIキー |
FAMJCWJWMDNVLX-RCCFBDPRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)COP(=O)(O)O)O |
同義語 |
8-(N-fluoren-2-ylamino)-2'-deoxyguanosine 5'-monophosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



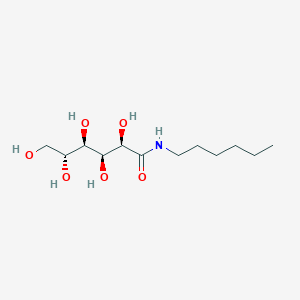
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
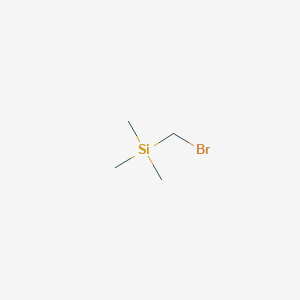
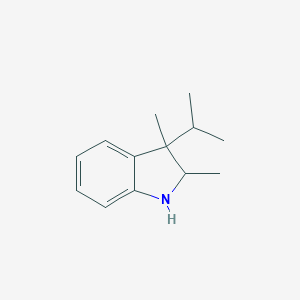

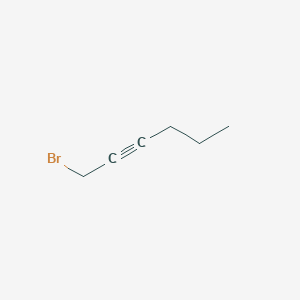
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
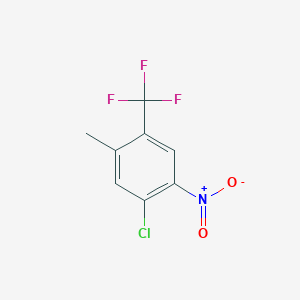
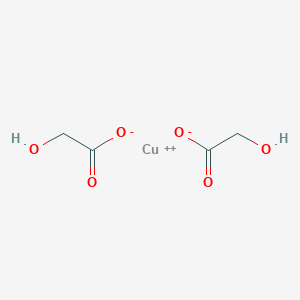

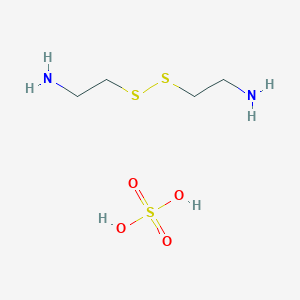
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
